molecular formula C10H14N4O B14870297 (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B14870297
M. Wt: 206.24 g/mol
InChI Key: ITIVILLWUCMAIL-UHFFFAOYSA-N
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Description

(5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic compound that features a unique combination of a pyrrole ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, such as 2,5-dimethylpyrrole, the pyrrole ring can be synthesized through cyclization reactions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the pyrrole derivative with appropriate reagents such as nitriles and hydrazines under specific conditions.

    Attachment of the Amine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. It may be explored for its activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers, dyes, and coatings. Its unique properties may offer advantages in terms of stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanol
  • (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)acetic acid
  • (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)ethylamine

Uniqueness

The uniqueness of (5-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

[5-[(2,5-dimethylpyrrol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C10H14N4O/c1-7-3-4-8(2)14(7)6-10-12-9(5-11)13-15-10/h3-4H,5-6,11H2,1-2H3

InChI Key

ITIVILLWUCMAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=NC(=NO2)CN)C

Origin of Product

United States

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